![molecular formula C13H10ClN3 B2935303 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 691884-04-5](/img/structure/B2935303.png)

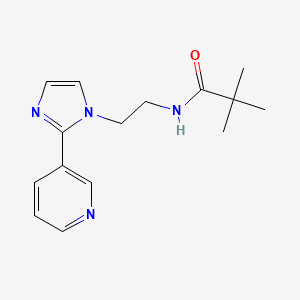

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Overview

Description

“6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One approach involves heating a mixture of α-azidochalcones and 3-aminopyrazoles under mild conditions . Another method uses the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Further studies on the structure-activity relationship have also been conducted .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can form dimers under UV light . They also react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the optical properties, including the dielectric functions, reflectivity, and refractive index, have been analyzed .Scientific Research Applications

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology. In medicine, this compound has been studied as a potential anticonvulsant and antidepressant drug. In agriculture, this compound has been studied as a potential insecticide, herbicide, and fungicide. In biotechnology, this compound has been studied as a potential gene-editing agent.

Mechanism of Action

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects. These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or nucleic acids.

Mode of Action

Some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit human carbonic anhydrase (hca-i and hca-ii) isoforms , which are enzymes involved in maintaining pH balance in the body. This suggests that 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyrimidine derivatives , it is plausible that this compound could influence multiple pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of those enzymes and alter the biochemical pathways in which they are involved.

Result of Action

Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity , suggesting that this compound might also exhibit similar effects. This could involve causing cell death, inhibiting cell growth, or disrupting essential cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine for lab experiments is that it is relatively easy to synthesize from commercially available starting materials. In addition, this compound has been shown to have a variety of potential applications, making it a promising compound for further research. However, the exact mechanism of action of this compound is not yet known, and its biochemical and physiological effects are not yet well understood, which could limit its potential applications.

Future Directions

The potential future directions for 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research should be conducted on its potential gene-editing capabilities, as well as its potential insecticidal, herbicidal, and fungicidal activities. Finally, further studies should be conducted to determine the optimal dosage and safety profile of this compound for potential medical applications.

Synthesis Methods

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be synthesized from commercially available 4-chlorophenylhydrazine and 2-methylpyrazole. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. First, the 4-chlorophenylhydrazine is reacted with the 2-methylpyrazole to form an intermediate compound, which is then converted to this compound via a nucleophilic substitution reaction. The reaction is considered to be a “one-pot” synthesis as all of the reactants are combined in one vessel.

Biochemical Analysis

Biochemical Properties

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, like other pyrazolo[1,5-a]pyrimidines, is a purine analog and has valuable properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the exact structure and functional groups of the compound .

Cellular Effects

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal activity , suggesting that they may influence cell function and cellular processes

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines can inhibit the synthesis of nucleic acids DNA or RNA or both . This suggests that this compound may exert its effects at the molecular level by interacting with biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that pyrazolo[1,5-a]pyrimidines are stable under recommended temperatures and pressures

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine metabolism is a crucial process in all living organisms

Subcellular Localization

The subcellular localization of a molecule can provide valuable insights into its activity or function

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXVJGBTGEQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324071 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691884-04-5 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)

![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)